molecular formula C6H6O2S B1329517 Methyl thiophene-2-carboxylate CAS No. 5380-42-7

Methyl thiophene-2-carboxylate

Cat. No. B1329517
Key on ui cas rn: 5380-42-7
M. Wt: 142.18 g/mol
InChI Key: PGBFYLVIMDQYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750545

Procedure details

The synthesis was carried out according to the method of Example 7-(1). 2-Thiophenecarboxylic acid (25.0 g), : 1,2-dichloroethane (120 ml), methanol (23.7 ml) and concentrated sulfuric acid (0.8 ml) were used as reagents to give 24.9 g of a pale-yellow transparent liquid (yield 90%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Quantity
23.7 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=[O:7].Cl[CH2:10]CCl.S(=O)(=O)(O)O>CO>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)O
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
ClCCCl
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
23.7 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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